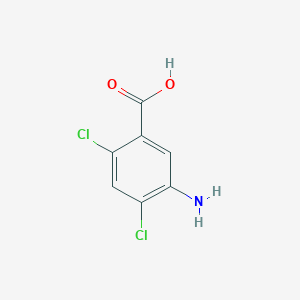

5-アミノ-2,4-ジクロロ安息香酸

概要

説明

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2,4-dichlorobenzoic acid often involves catalytic processes and specific reactions that enable the introduction of amino and chloro groups into the benzoic acid framework. For instance, ruthenium-catalyzed synthesis provides a pathway for incorporating amino groups into triazole scaffolds, showcasing the versatility of similar compounds in chemical synthesis (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds analogous to 5-Amino-2,4-dichlorobenzoic acid, such as those involving hydrogen-bonded structures with 4,5-dichlorophthalic acid, reveals the importance of hydrogen bonding in determining the structural configuration of these compounds. These structures can range from zero-dimensional to multi-dimensional arrays, indicating a complex interplay between molecular geometry and intermolecular forces (Smith et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-2,4-dichlorobenzoic acid derivatives highlight the reactivity of the amino and chloro substituents. These groups can participate in various chemical transformations, including amide formation, esterification, and coupling reactions. The ability to engage in diverse chemical reactions makes these compounds valuable in synthesizing complex organic molecules (Maki et al., 2006).

Physical Properties Analysis

The physical properties of 5-Amino-2,4-dichlorobenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structures of related compounds demonstrate the influence of substituents on the packing and stability of the crystal lattice, affecting their physical properties and applicability in material science and pharmaceutical formulations (Ueda et al., 2014).

科学的研究の応用

抗菌化合物の合成

5-アミノ-2,4-ジクロロ安息香酸: は、抗菌薬の製造に不可欠なキノロン-3-カルボン酸誘導体の合成における貴重な中間体です . より複雑な構造の前駆体として作用する能力により、特に新しい抗生物質の開発において、医薬品研究に不可欠なものとなっています。

農薬開発

この化合物は、農薬の合成に重要な役割を果たしています。 その誘導体は、殺虫特性を持つ化合物の製造に使用され、農業害虫の防除に役立ちます . この用途は、作物保護の改善と食料安全保障の確保に不可欠です。

環境影響調査

5-アミノ-2,4-ジクロロ安息香酸: およびその誘導体は、特に熱力学特性と汚染物質としての挙動という観点から、環境への影響が研究されています . この分野の研究は、環境における化合物の運命とその生態系への潜在的な影響の理解に貢献しています。

材料科学

材料科学では、この化合物は、特定の所望の特性を持つ新しい技術機器や材料を開発するために使用されています . さまざまな材料に含まれることで、性能、耐久性、および持続可能性を高めることができます。

分析化学

この化合物は、分析化学、特に表面水中の極性酸性除草剤の固相抽出およびガスクロマトグラフ法による定量に使用されます . この用途は、水質の監視と、水生環境における有害物質の存在の評価に不可欠です。

有機合成研究

5-アミノ-2,4-ジクロロ安息香酸: は、ピリミド[2′,1′:2,3]チアゾロ[4,5-b]キノキサリン誘導体などの複雑な有機分子の合成における出発試薬です . これらの分子は、医薬品化学や生物学的システムにおけるプローブとしての用途など、さまざまな用途を持っています。

作用機序

Target of Action

It’s structurally similar to aminosalicylic acid, which is an anti-mycobacterial agent used with other anti-tuberculosis drugs .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by aminosalicylic acid can affect various biochemical pathways, including dna synthesis and repair, as folic acid is a crucial component in these processes .

Result of Action

The inhibition of folic acid synthesis by aminosalicylic acid can lead to the inhibition of bacterial growth, as folic acid is essential for bacterial dna synthesis and cell division .

特性

IUPAC Name |

5-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQAKTJQXQZZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409424 | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19861-63-3 | |

| Record name | 5-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19861-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

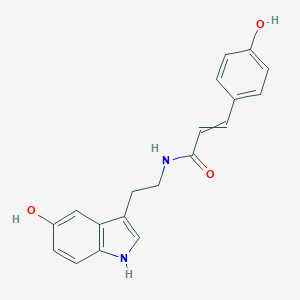

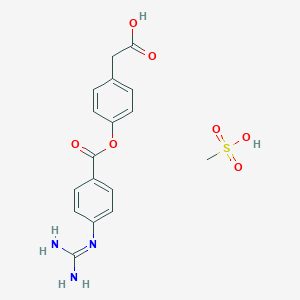

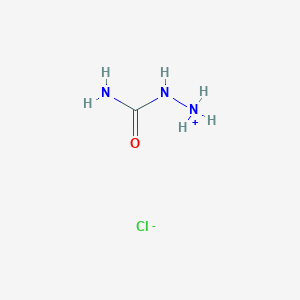

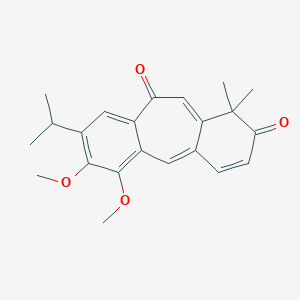

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)